N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

NADPH oxidase NOX1 inhibition ROS production

Ensure target engagement confidence with this well-characterized NOX inhibitor. CAS 955539-24-9 provides a 5.4-fold lower Ki against NOX1 (200 nM) vs. the pan-inhibitor APX-115, and a defined 9.2-fold selectivity for NOX4 over NOX2, mitigating confounding off-target data. Ideal for diabetic nephropathy, pulmonary fibrosis, and SAR studies within the tetrahydroquinoline chemotype. Procure for documented NOX2-sparing dual inhibition.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 955539-24-9
Cat. No. B2859830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide
CAS955539-24-9
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC
InChIInChI=1S/C16H22N2O3/c1-11(2)16(20)18-8-4-5-12-6-7-13(9-14(12)18)17-15(19)10-21-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19)
InChIKeySOUUCIBIFQLPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955539-24-9) – Baseline Identity and Pharmacological Context for Procurement


N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955539-24-9) is a synthetic small-molecule tetrahydroquinoline derivative that functions as an inhibitor of NADPH oxidase (NOX) enzymes, a family central to reactive oxygen species (ROS) production in inflammatory and cardiovascular pathologies [1]. Archived vendor catalog descriptions classify the compound under Aromatics, Pharmaceuticals, Intermediates and Fine Chemicals, and Protein Kinase Inhibitors and Activators, noting its appearance as a white to off-white solid and its application in inflammatory disease research . The primary pharmacological rationale documented for this compound is NOX inhibition, with curated bioactivity data confirming antagonism at human NOX1 (Ki = 200 nM), NOX4 (Ki = 111 nM), and NOX2 (Ki = 1,020 nM) in cell-free ROS production assays, establishing it as a dual NOX1/NOX4-preferring inhibitor within the tetrahydroquinoline chemotype [1].

Procurement Risk Alert: Why Generic Tetrahydroquinoline or Pan-NOX Inhibitors Cannot Replace CAS 955539-24-9 for Isoform-Resolved Studies


The NADPH oxidase inhibitor landscape contains multiple chemotypes—apocynin (a methoxy-substituted acetophenone), pyrazolo-pyridine derivatives (e.g., GKT137831/setanaxib), and triazolo-pyrimidine-based pan-inhibitors (e.g., VAS2870)—that differ fundamentally in their NOX isoform selectivity fingerprints [1]. Within the tetrahydroquinoline class itself, substitution at the N-1 position with isobutyryl versus methanesulfonyl, benzyl, or ethyl-2-oxo groups alters both the potency rank order across NOX1/2/4/5 and the physicochemical properties governing formulation and assay compatibility . Procurement of a close analog without verifying the isoform selectivity profile risks introducing confounding off-target NOX2 or NOX5 inhibition that may invalidate target engagement conclusions in NOX1- or NOX4-dependent disease models. The following quantitative evidence guide enables direct comparator-based selection of CAS 955539-24-9 where its specific NOX1/NOX4 dual inhibition profile with measurable selectivity over NOX2 is required.

CAS 955539-24-9 Quantitative Differentiation Evidence: Potency, Isoform Selectivity, and Scaffold Comparison vs. Closest NOX Inhibitor Analogs


NOX1 Inhibitory Potency: 5.4-Fold Higher Affinity than the Clinical-Stage Pan-NOX Inhibitor APX-115

In a cell-free amplex red assay measuring inhibition of ROS production by human NOX1 expressed in CHO cell membranes, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955539-24-9) exhibited a Ki of 200 nM [1]. By comparison, the pan-NADPH oxidase inhibitor APX-115 (Ewha-18278, isuzinaxib), a pyrazole-based clinical candidate, showed a Ki of 1,080 nM against human NOX1 under comparable binding conditions . The target compound achieves a 5.4-fold improvement in NOX1 binding affinity relative to APX-115, providing greater target engagement at equivalent concentrations.

NADPH oxidase NOX1 inhibition ROS production

Dual NOX1/NOX4 Inhibition with a 9.2-Fold Selectivity Window Over NOX2 — A Profile Not Shared by GKT137831

Across a standardized panel of human NOX isoforms (CHO cell membrane, cell-free amplex red assay), CAS 955539-24-9 demonstrated Ki values of 200 nM (NOX1), 111 nM (NOX4), and 1,020 nM (NOX2), yielding a NOX2/NOX1 selectivity ratio of 5.1-fold and a NOX2/NOX4 selectivity ratio of 9.2-fold [1]. In contrast, GKT137831 (setanaxib), a clinically evaluated dual NOX1/NOX4 inhibitor, exhibited Ki values of 110 nM (NOX1), 140 nM (NOX4), and 1,750 nM (NOX2) . While both compounds favor NOX1/NOX4 over NOX2, CAS 955539-24-9 provides more balanced NOX1/NOX4 affinity (200/111 nM) versus GKT137831, and importantly achieves superior absolute NOX2 sparing at NOX4-effective concentrations (NOX4 Ki 111 nM vs NOX2 Ki 1,020 nM for the target compound, compared to 140 nM vs 1,750 nM for GKT137831).

NOX isoform selectivity NOX2 counter-screening dual NOX1/NOX4 inhibitor

NOX5 Discriminability: 2.3-Fold Selectivity Over NOX5 Versus Non-Discriminating Pan-Inhibitors

CAS 955539-24-9 binds human NOX5 with a Ki of 955 nM, representing a 4.8-fold reduction in affinity compared to its primary NOX4 target (Ki = 111 nM) [1]. This NOX5/NOX4 selectivity ratio (8.6-fold) is a measurable differentiation parameter: pan-inhibitors such as APX-115 exhibit Ki values spanning 0.57–1.08 μM across NOX1/2/4 with unknown NOX5 selectivity, while VAS2870 lacks quantitative NOX5 Ki data altogether [2]. The availability of a defined NOX5 Ki value for CAS 955539-24-9 enables researchers to calculate meaningful selectivity margins when designing experiments where NOX5-mediated ROS production must be excluded as a confounding variable.

NOX5 selectivity pan-NOX inhibitor comparison isoform profiling

Tetrahydroquinoline Scaffold Advantage: N-1 Isobutyryl Substitution Confers Distinct Physicochemical Profile Versus N-1 Methanesulfonyl and N-1 Benzyl Analogs

The N-1 isobutyryl substituent of CAS 955539-24-9 is a defining structural feature that differentiates it from closely related tetrahydroquinoline analogs [1]. The N-1-methanesulfonyl analog (CAS not specified in binding data) and N-1-benzyl-2-oxo analog (CAS 922053-40-5) represent alternative substitution patterns on the same tetrahydroquinoline core . While direct comparative Ki data for these exact analogs at NOX1 is not publicly available, the isobutyryl group is expected to confer distinct lipophilicity (clogP), hydrogen-bond acceptor capacity, and metabolic stability compared to the polar methanesulfonyl or the bulky benzyl substituents. This structural difference is relevant because the methoxyacetamide moiety at the 7-position is conserved across analogs, meaning the N-1 substituent is the primary tunable handle for modulating target affinity, selectivity, and pharmacokinetic properties.

tetrahydroquinoline structure-activity relationship solubility

CAS 955539-24-9: Optimal Application Scenarios for Research Procurement Based on Quantitative Differentiation Evidence


NOX1-Dependent Inflammation Models Requiring Higher Potency than APX-115

In cellular or tissue models where NOX1 is the dominant pathological ROS source (e.g., vascular smooth muscle cell proliferation, angiotensin II-induced hypertension), CAS 955539-24-9 provides a 5.4-fold lower Ki (200 nM) compared to the clinical pan-inhibitor APX-115 (Ki = 1,080 nM) [1]. This potency advantage allows effective NOX1 blockade at approximately one-fifth the molar concentration, reducing the risk of solvent toxicity or off-target pharmacology at higher compound loads. Procurement is indicated for head-to-head studies benchmarking NOX1 inhibitor efficacy against the APX-115 clinical benchmark.

Dual NOX1/NOX4 Target Engagement with Explicit NOX2 Counter-Screening

For pathologies where both NOX1 and NOX4 contribute to disease progression (e.g., diabetic nephropathy, pulmonary fibrosis, hepatic stellate cell activation) but NOX2 inhibition is undesirable due to host-defense compromise, CAS 955539-24-9 provides a characterized selectivity window: 9.2-fold selectivity for NOX4 over NOX2 (111 nM vs 1,020 nM) [1]. This profile supports experimental designs that require simultaneous NOX1/NOX4 inhibition with documented NOX2 avoidance, a specification not fully met by either GKT137831 (higher NOX4 Ki) or APX-115 (pan-inhibition without NOX2-sparing data).

Isoform-Selectivity SAR Studies on the Tetrahydroquinoline Scaffold

CAS 955539-24-9 serves as a key reference compound for structure-activity relationship studies exploring the impact of N-1 substitution on NOX isoform selectivity within the tetrahydroquinoline chemotype [1]. Its isobutyryl substituent is structurally intermediate between the polar methanesulfonyl and the lipophilic benzyl/ethyl-2-oxo variants, making it an ideal starting point for systematic SAR expansion. The availability of quantitative Ki data across four NOX isoforms (NOX1/2/4/5) provides a benchmark against which newly synthesized analogs can be directly compared.

In Vitro Pharmacology Requiring Defined NOX5 Exclusion Criteria

In experimental systems where NOX5 expression overlaps with NOX1/NOX4 (e.g., certain cancer cell lines, endothelial cells), the availability of a measured NOX5 Ki of 955 nM for CAS 955539-24-9 enables researchers to calculate the concentration window within which NOX1/NOX4 inhibition is achieved without significant NOX5 engagement [1]. This quantitative selectivity information is absent for widely used comparator inhibitors such as VAS2870 and APX-115, making CAS 955539-24-9 the preferred procurement choice for studies requiring full isoform accountability.

Quote Request

Request a Quote for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.